molecular formula C20H23NOS B1614184 2,5-Dimethyl-2'-thiomorpholinomethyl benzophenone CAS No. 898781-86-7

2,5-Dimethyl-2'-thiomorpholinomethyl benzophenone

Cat. No.: B1614184
CAS No.: 898781-86-7
M. Wt: 325.5 g/mol
InChI Key: TWMPZBLZQPZLFG-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2’-thiomorpholinomethyl benzophenone is an organic compound with the molecular formula C20H23NOS and a molecular weight of 325.48 g/mol . This compound is a derivative of benzophenone, featuring a thiomorpholine ring substituted at the 2’ position and methyl groups at the 2 and 5 positions on the benzene ring. It is known for its applications in various fields, including pharmaceutical research and specialty chemical synthesis .

Preparation Methods

The synthesis of 2,5-Dimethyl-2’-thiomorpholinomethyl benzophenone typically involves the reaction of 2,5-dimethylbenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2,5-Dimethyl-2’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA would yield a sulfone derivative, while reduction with NaBH4 would produce an alcohol .

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-2’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. In photodynamic therapy, the compound absorbs light energy and generates reactive oxygen species (ROS), which can induce cell death in cancer cells. The thiomorpholine ring plays a crucial role in enhancing the compound’s photophysical properties and its ability to generate ROS.

Comparison with Similar Compounds

2,5-Dimethyl-2’-thiomorpholinomethyl benzophenone can be compared with other similar compounds, such as:

These compounds share a similar benzophenone core structure but differ in the substitution pattern on the benzene ring or the thiomorpholine ring. The unique substitution pattern in 2,5-Dimethyl-2’-thiomorpholinomethyl benzophenone contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2,5-dimethylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-15-7-8-16(2)19(13-15)20(22)18-6-4-3-5-17(18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMPZBLZQPZLFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643822
Record name (2,5-Dimethylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-86-7
Record name Methanone, (2,5-dimethylphenyl)[2-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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